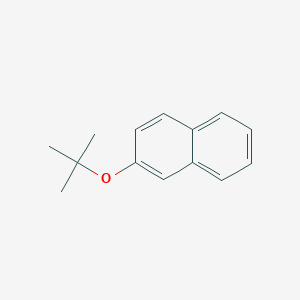
2-t-Butoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-t-Butoxynaphthalene is an organic compound that belongs to the class of ethers It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a tert-butoxy group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
2-t-Butoxynaphthalene can be synthesized through the Williamson ether synthesis, a well-known method for preparing ethers. The process involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the tert-butyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
2-t-Butoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group directs the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives of naphthalene
Substitution: Brominated or nitrated derivatives of this compound
科学的研究の応用
2-t-Butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a solvent for nonpolar compounds
作用機序
The mechanism of action of 2-t-Butoxynaphthalene involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the reactivity and orientation of the compound in chemical reactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
2-t-Butoxynaphthalene can be compared with other similar compounds such as:
2-Butoxynaphthalene: Similar structure but with a butoxy group instead of a tert-butoxy group.
2-Methoxynaphthalene: Contains a methoxy group attached to the naphthalene ring.
2-Ethoxynaphthalene: Features an ethoxy group on the naphthalene ring.
Uniqueness
The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
特性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H16O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChIキー |
ZDUKTTJUKLNCSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















